Chaetoglobosin J

Description

Overview of Fungal Secondary Metabolites and the Cytochalasan Class

Fungi are prolific producers of secondary metabolites, a diverse group of natural products not essential for basic growth and development but often playing crucial roles in ecological interactions, such as defense, communication, and adaptation to environmental niches. sci-hub.semdpi.com These compounds exhibit a wide array of chemical structures and biological activities, making them a significant source for drug discovery and other applications. sci-hub.semdpi.com

The cytochalasans represent a major class of fungal secondary metabolites. frontiersin.orgiomcworld.combeilstein-journals.org Characterized by a highly substituted perhydroisoindol-1-one (or isoindolinone) moiety fused to a macrocyclic ring, typically ranging from 9 to 15 members, cytochalasans are primarily produced by various fungal genera, including Aspergillus, Chaetomium, Penicillium, Phomopsis, and Xylaria. frontiersin.orgiomcworld.combeilstein-journals.org Their biosynthesis generally arises from a hybrid polyketide synthase–nonribosomal peptide synthetase (PKS–NRPS) pathway, incorporating an amino acid (often phenylalanine or tryptophan) and a polyketide chain. iomcworld.combeilstein-journals.org

Historical Context and Significance of Chaetoglobosins in Natural Product Research

The discovery of cytochalasans dates back to the 1960s. researchgate.net Since their initial isolation, the cytochalasan class has expanded significantly, with over 300 analogs identified to date. frontiersin.orgiomcworld.com This class is notable for its diverse biological activities, which have driven considerable research interest in natural product chemistry. iomcworld.comresearchgate.netscienceopen.com

Chaetoglobosins constitute an important subfamily within the cytochalasans. They are distinguished by the presence of an indol-3-yl group at the C-3 position of the perhydroisoindol-1-one core, which is derived from tryptophan during biosynthesis. researchgate.netscienceopen.commdpi.comfrontiersin.org The majority of chaetoglobosins have been isolated from fungi, particularly from species belonging to the genus Chaetomium, with Chaetomium globosum being a prominent source. researchgate.netscienceopen.commedchemexpress.comacs.org The unique structural features and varied biological profiles of chaetoglobosins have made them significant subjects in natural product research, leading to the isolation and characterization of around 100 analogs and their derivatives. researchgate.netscienceopen.com

Classification and General Structural Features of Chaetoglobosins

Chaetoglobosins share a common core structure consisting of three main parts: the indol-3-yl unit, the perhydroisoindol-1-one moiety, and a macrocyclic ring. researchgate.netscienceopen.comrsc.orgrsc.org The macrocyclic ring is typically 11, 13, or 14-membered and is fused to the perhydroisoindol-1-one core. mdpi.com

The structural diversity among chaetoglobosins arises from variations in substituents, oxidation patterns, and connectivity within both the perhydroisoindol-1-one moiety and the macrocyclic ring. rsc.org These variations lead to different sub-types. scienceopen.comrsc.orgrsc.org For instance, differences in the macrocycle can include variations in ring size, the presence of double bonds, epoxides, or hydroxyl groups at different positions. acs.orgrsc.org The perhydroisoindol-1-one core can also exhibit variations in oxygenation sites and substitutions. rsc.org

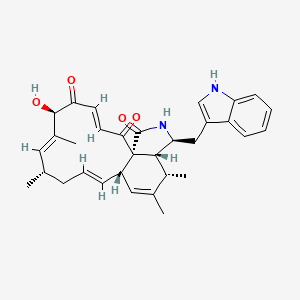

Chaetoglobosin J is a specific member of this family. Its structure, like other chaetoglobosins, contains the characteristic indol-3-ylmethyl group attached to the perhydroisoindol-1-one core and a macrocyclic ring. rsc.orgnih.gov Specifically, this compound has a molecular formula of C32H36N2O4 and a molecular weight of 512.6 g/mol . nih.gov It is characterized as a cytochalasan alkaloid, an indole (B1671886), a macrocycle, and a secondary alpha-hydroxy ketone. nih.gov

Based on structural features, chaetoglobosins can be broadly classified into subfamilies such as chaetoglobosin, penochalasin, prochaetoglobosin, armochaetoglobosin, aureochaetoglobosin, and oxichaetoglobosin. researchgate.netscienceopen.com this compound falls under the general chaetoglobosin classification and has been reported to be isolated from Chaetomium globosum. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H36N2O4 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(1S,3E,6R,7E,9S,11E,13S,16S,17R,18S)-6-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,5,20-trione |

InChI |

InChI=1S/C32H36N2O4/c1-18-8-7-9-23-15-19(2)21(4)29-26(16-22-17-33-25-11-6-5-10-24(22)25)34-31(38)32(23,29)28(36)13-12-27(35)30(37)20(3)14-18/h5-7,9-15,17-18,21,23,26,29-30,33,37H,8,16H2,1-4H3,(H,34,38)/b9-7+,13-12+,20-14+/t18-,21+,23-,26-,29-,30+,32+/m0/s1 |

InChI Key |

XSYISNGSIFFBMR-YGCMOINNSA-N |

SMILES |

CC1CC=CC2C=C(C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C |

Isomeric SMILES |

C[C@H]\1C/C=C/[C@H]2C=C([C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C |

Canonical SMILES |

CC1CC=CC2C=C(C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of Chaetoglobosin J

Fungal Sources and Producing Organisms

Chaetoglobosin J and related chaetoglobosins have been isolated from several fungal genera, with Chaetomium being a prominent producer.

Penicillium chrysogenum as a Source of Penochalasin J (this compound analogue)

Penicillium chrysogenum, a well-known fungal species, has been identified as a source of penochalasin J, which is described as a new chaetoglobosin analogue. mdpi.comnih.govdntb.gov.uamdpi.com A specific strain, Penicillium chrysogenum V11, isolated from the vein of the mangrove plant Myoporum bontioides, was found to produce penochalasin J along with other chaetoglobosins. mdpi.comnih.govmdpi.comhznu.edu.cn

Chaetomium globosum and Other Chaetomium Species

Chaetomium globosum is a significant producer of chaetoglobosins, including this compound. nih.gov This fungus is ubiquitous and has been isolated from various environments, including soil, marine and freshwater habitats, and decaying plant material. canada.cawikipedia.orgfungiindia.co.in C. globosum is frequently found on moldy building materials, particularly those containing cellulose. canada.ca Other Chaetomium species have also been reported to produce chaetoglobosins. cdnsciencepub.comnih.govfrontiersin.org

Marine-Derived Fungi (e.g., Phomopsis asparagi, Emericellopsis sp.)

Marine environments are a rich source of diverse microorganisms, and several marine-derived fungi have been shown to produce chaetoglobosins. Phomopsis asparagi, a fungus isolated from marine sources, has been associated with the production of chaetoglobosin derivatives, including chaetoglobosin-540, which shares structural similarities with this compound. researchgate.netnih.govacs.orgnih.gov The genus Emericellopsis, particularly Emericellopsis sp. SCSIO41202 isolated from mangrove sediment, has also yielded various chaetoglobosins. dntb.gov.uamdpi.comnih.govdntb.gov.uacjnmcpu.com

Other Microbial Endophytes and Rhizospheric Microbes

Beyond the commonly cited species, other microbial endophytes and rhizospheric microbes can also produce chaetoglobosins. Endophytes, microorganisms that live within plant tissues, are recognized as a promising source of novel natural products. researchgate.netfrontiersin.orgtandfonline.com Chaetomium globosum itself has been isolated as an endophyte from plants like Viguiera robusta and Ginkgo biloba, producing chaetoglobosins. researchgate.netnih.gov While the search results specifically mention other chaetoglobosins from endophytes and rhizospheric microbes, the direct isolation of this compound from a wide range of such sources is less explicitly detailed compared to Chaetomium and Penicillium. mdpi.com

Isolation Methodologies from Fungal Cultures

The isolation of this compound and its analogues from fungal cultures typically involves several steps, including fermentation, extraction, and purification.

Optimization of Culture Conditions and Fermentation Strategies

Optimizing the culture conditions is crucial for maximizing the production of secondary metabolites like this compound. Factors such as temperature, pH, agitation speed, and the composition of the fermentation medium significantly influence fungal growth and metabolite yield. mdpi.comnih.govmdpi.comsciopen.comresearchgate.netnih.gov

Research on Chaetomium globosum has shown that optimal growth and production of certain chaetoglobosins occur at a neutral pH. nih.govmdpi.comresearchgate.net Studies have also investigated the effect of different carbon and nitrogen sources, as well as the addition of metal ions, on chaetoglobosin production. wikipedia.orgmdpi.com For instance, the addition of certain metal ions like Cu2+, Zn2+, Mg2+, and Ca2+ can significantly increase the yield of chaetoglobosin A in C. globosum cultures. mdpi.com

Fermentation strategies, including solid-state fermentation using substrates like cornstalks, have been explored for the production of chaetoglobosins by C. globosum. sciopen.comelsevier.esx-mol.com The optimization of parameters such as fermentation time, temperature, initial water content, and substrate particle size is essential for efficient production. sciopen.com

Data on the optimization specifically for this compound is less detailed in the provided results compared to other chaetoglobosins like Chaetoglobosin A or C. However, the general principles of optimizing fungal culture conditions for secondary metabolite production are applicable.

Extraction and Purification Techniques for Chaetoglobosins

The isolation of chaetoglobosins, including this compound, from fungal cultures typically involves a series of extraction and purification steps. Fungal mycelia and culture media are common sources. Solvent extraction is a primary method used to recover these metabolites from the fungal biomass and liquid culture. Solvents such as ethyl acetate (B1210297), methanol, and 2-butanone (B6335102) have been successfully employed for this purpose frontiersin.orgcabidigitallibrary.orgmdpi.com.

Following initial extraction, the crude extract contains a mixture of various compounds. Purification techniques are then applied to isolate individual chaetoglobosins. Chromatography plays a crucial role in this process. Flash chromatography, often utilizing C18 resin, is used for initial separation and fractionation of the crude extract frontiersin.org. Further purification to obtain highly pure compounds is commonly achieved using high-performance liquid chromatography (HPLC). Both semi-preparative and preparative HPLC, typically with C18 columns, are utilized to separate closely related chaetoglobosins based on their polarity and other chemical properties frontiersin.orgcabidigitallibrary.orgmdpi.com.

Research has also explored optimizing extraction conditions to improve yields and purity of specific chaetoglobosins. For instance, studies on Chaetoglobosin A have investigated the effect of different extraction solvents, temperatures, and pH values on the extraction efficiency nih.govscielo.br.

Structural Elucidation Approaches for this compound and Analogues

The structural elucidation of this compound and its analogues relies heavily on comprehensive spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique, providing detailed information about the carbon-hydrogen framework and the arrangement of atoms within the molecule. Common NMR experiments employed include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) frontiersin.orgacs.orgrsc.orgrsc.orgacs.org. Analysis of chemical shifts, coupling constants, and correlation signals from these experiments allows for the determination of the planar structure and relative stereochemistry.

High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is essential for determining the precise molecular formula of the isolated compounds acs.orgnih.gov. This information is critical for confirming the elemental composition and verifying proposed structures.

In some cases, particularly for determining the absolute stereochemistry of complex molecules like chaetoglobosins, X-ray crystallography of suitable crystals can provide definitive structural information nih.govnih.gov.

Comparing the spectroscopic data of a newly isolated chaetoglobosin with reported data for known analogues is a common and effective strategy for identification and structural confirmation acs.orgnih.gov. Additionally, understanding the plausible biosynthetic pathways of chaetoglobosins can provide valuable insights and aid in the structural elucidation process, especially when dealing with novel or unusual structures rsc.orgrsc.org.

Biosynthetic Pathways of Chaetoglobosins

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Involvement

The core structure of chaetoglobosins is synthesized by a hybrid iterative type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). frontiersin.orgwikipedia.orgnih.gov This megaenzyme is responsible for assembling the polyketide chain and incorporating an amino acid, typically tryptophan, which forms the isoindole moiety characteristic of chaetoglobosins. acs.orgplos.orgwikipedia.org In Chaetomium globosum, a key hybrid PKS-NRPS enzyme is encoded by the gene CgcheA (CHGG_01239). plos.orgplos.org Another enzyme, a stand-alone enoyl reductase (CheB), also plays a role in the process. frontiersin.orgnih.gov The PKS module iteratively adds acetate (B1210297) units, while the NRPS module incorporates tryptophan. researchgate.net This hybrid system allows for the creation of complex molecules combining features of both polyketides and peptides. nih.govresearchgate.net Following the action of the PKS-NRPS and enoyl reductase, the linear intermediate undergoes an intramolecular condensation and a Diels-Alder reaction to form a key cyclic intermediate, such as prochaetoglobosin. frontiersin.orgwikipedia.orgnih.gov Subsequent enzymatic modifications, including oxidations, lead to the diverse array of chaetoglobosin structures. wikipedia.org

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for chaetoglobosin biosynthesis are organized into biosynthetic gene clusters (BGCs). frontiersin.orgnih.gov These clusters typically contain genes encoding the core PKS-NRPS and other enzymes involved in tailoring reactions, as well as regulatory elements. frontiersin.orgnih.govplos.org The chaetoglobosin A BGC in Chaetomium globosum has been identified and characterized. frontiersin.orgresearchgate.net It includes the hybrid PKS-NRPS gene CgcheA (CHGG_01239) and other genes involved in downstream modifications. plos.orgplos.org Studies have also identified chaetoglobosin BGCs in other fungi, such as Penicillium expansum. frontiersin.orgresearchgate.net The organization and gene content of these clusters can vary between species, but they share core components like the hybrid PKS-NRPS. frontiersin.orgfrontiersin.orgrsc.org Identification of these BGCs has been facilitated by techniques such as genome sequencing, bioinformatics analysis, and gene manipulation studies. nih.govresearchgate.netfrontiersin.org

Genetic Regulation of Biosynthesis

The biosynthesis of chaetoglobosins is subject to complex genetic regulation involving various transcription factors and signaling pathways.

Role of Transcription Factors (e.g., CgTF6, CgTF1)

Transcription factors play a crucial role in controlling the expression of genes within chaetoglobosin BGCs. frontiersin.orgnih.gov In Chaetomium globosum, the Zn2Cys6 binuclear finger transcription factor CgcheR, also referred to as CgTF1, is a key regulator that activates the transcription of chaetoglobosin biosynthetic genes in a pathway-specific manner. nih.govresearchgate.netnih.gov Deletion of the Cgtf1 gene results in the complete loss of chaetoglobosin A production. nih.gov

Another transcription factor, CgTF6, a putative C2H2 transcription factor, has been shown to negatively regulate chaetoglobosin A biosynthesis. frontiersin.orgnih.govnih.gov Expression of Cgtf6 is significantly reduced in CgTF1 null mutants, suggesting that CgTF1 controls Cgtf6 expression. frontiersin.orgnih.gov Deletion of Cgtf6 leads to transcriptional activation and increased expression of the chaetoglobosin A BGC, resulting in higher production of Chaetoglobosin A. frontiersin.orgnih.govnih.govresearchgate.net This suggests that CgTF6 may act as a feedback inhibitor, interacting with CgTF1 to maintain appropriate levels of chaetoglobosins for cellular survival. frontiersin.orgnih.gov

Other regulatory factors, such as the global regulator LaeA, have also been implicated in positively regulating chaetoglobosin A biosynthesis in Chaetomium globosum. frontiersin.orgplos.orgnih.govresearchgate.net

Gα-cAMP/PKA Pathway Modulation

The Gα-cAMP/PKA signaling pathway is another important regulatory system influencing chaetoglobosin biosynthesis in Chaetomium globosum. plos.orgplos.orgnih.govdbcls.jp This pathway is known to modulate fungal growth, development, and secondary metabolism in various filamentous fungi. plos.org Studies have shown that the Gα-cAMP/PKA pathway positively regulates chaetoglobosin A biosynthesis. plos.orgnih.gov Knockdown of the gene encoding the Gα protein (gna-1) leads to decreased production of Chaetoglobosin A and reduced expression of genes within the chaetoglobosin BGC, such as CgcheA. plos.org These effects can be restored by simultaneously knocking down the gene encoding the regulatory subunit of protein kinase A (pkaR) or by adding a cAMP analog, indicating that the pathway's influence is mediated through cAMP and PKA. plos.orgnih.gov The Gα signaling pathway may also interact with other regulatory pathways, including those involving LaeA. plos.org

Strategies for Biosynthetic Pathway Manipulation and Yield Enhancement

Understanding the biosynthetic pathway and its regulation provides opportunities for manipulating the pathway to enhance chaetoglobosin production. Strategies include genetic engineering approaches targeting key enzymes and regulatory genes.

Manipulation of transcription factors, such as overexpression of positive regulators like CgTF1 or deletion of negative regulators like CgTF6, can lead to increased expression of the chaetoglobosin BGC and consequently higher yields. nih.govnih.gov For example, constitutive overexpression of CgcheR (CgTF1) significantly improved Chaetoglobosin A production in Chaetomium globosum. nih.gov Conversely, deletion of Cgtf6 resulted in increased Chaetoglobosin A production. frontiersin.orgnih.govnih.gov

Targeting other genes within the BGC or related pathways can also impact yield. For instance, disruption of a polyketide synthase gene (Cgpks11) putatively involved in the biosynthesis of a competitive product, chaetoglocin A, led to overexpression of the CgcheA gene cluster and a notable increase in Chaetoglobosin A production. researchgate.netmdpi.com

Furthermore, modulating signaling pathways like the Gα-cAMP/PKA pathway can influence chaetoglobosin production. plos.orgnih.gov Strategies that activate this pathway could potentially enhance biosynthesis.

These genetic manipulation techniques, such as CRISPR-Cas9 systems and RNA interference (RNAi), are valuable tools for studying gene function and engineering fungal strains for improved secondary metabolite production. plos.orgnih.govresearchgate.net

Molecular and Cellular Mechanisms of Action

Actin Microfilament Targeting and Cytoskeletal Disruption

Chaetoglobosin J exerts a significant impact on the actin cytoskeleton, a dynamic network of protein filaments crucial for maintaining cell shape, enabling cell movement, and facilitating intracellular transport. nih.govfrontiersin.orgkoreamed.org Studies have shown that this compound targets filamentous actin (F-actin). researchgate.netpeerj.com At substoichiometric concentrations, this compound inhibits the elongation of actin filaments at the barbed end. nih.gov At stoichiometric concentrations, it decreases both the rate and extent of actin polymerization. nih.gov Furthermore, this compound has been observed to slowly depolymerize F-actin to globular actin (G-actin) until an equilibrium is reached, with the resulting monomer concentration being dependent on the concentration of this compound. nih.gov This disruption of actin dynamics can lead to characteristic phenotypic changes in cells, including the formation of aggregated actin structures and a loss of stress fibers. mdpi.com The ability of cytochalasans like this compound to disrupt the actin cytoskeleton is thought to be related to their cytotoxic and cytostatic activities. mdpi.com

Modulation of Cellular Signaling Pathways

Beyond its direct effects on the actin cytoskeleton, chaetoglobosins, including potentially this compound, have been implicated in the modulation of various cellular signaling pathways that regulate critical cellular functions such as proliferation, differentiation, and apoptosis. researchgate.netresearchgate.netnih.govnih.govmdpi.com

MAPK/PI3K-AKT-mTOR Pathway Interactions

The MAPK and PI3K-AKT-mTOR signaling pathways are crucial regulators of cell growth, proliferation, survival, and apoptosis. researchgate.netpeerj.comnih.govnih.govtbzmed.ac.ir Research on Chaetoglobosin A, another chaetoglobosin analog, has demonstrated its ability to activate both the MAPK and PI3K-AKT-mTOR pathways in certain cell lines, leading to the induction of apoptosis. researchgate.netpeerj.comnih.govnih.govresearchgate.net Specifically, studies have shown increased phosphorylation levels of key proteins in these pathways after treatment with Chaetoglobosin A. nih.gov While direct studies on this compound's interaction with these pathways are less documented in the provided context, the shared structural characteristics and biological activities within the chaetoglobosin family suggest potential similar interactions.

EGFR/MEK/ERK Signaling Pathway Regulation

The EGFR/MEK/ERK signaling pathway is another critical cascade involved in regulating cell proliferation, differentiation, and survival, and its dysregulation is frequently observed in various cancers. mdpi.comnih.govingentaconnect.commdpi.com Studies on other chaetoglobosins, such as Chaetoglobosin G and Chaetoglobosin E, have indicated their ability to inhibit this pathway. nih.govingentaconnect.commdpi.comresearchgate.net For instance, Chaetoglobosin G was shown to decrease the expression of p-EGFR, EGFR, p-MEK, and p-ERK proteins, leading to cell cycle arrest and autophagy in lung cancer cells. nih.govingentaconnect.commdpi.com Chaetoglobosin E similarly decreased the protein expressions of p-EGFR, p-MEK, and p-ERK. researchgate.net These findings suggest that modulation of the EGFR/MEK/ERK pathway could be a common mechanism among different chaetoglobosin analogs.

JNK/p38 MAPK Signaling Pathway Involvement

The JNK and p38 MAPK pathways are primarily activated by cellular stress and play roles in processes such as apoptosis, inflammation, and cell cycle control. nih.govmdpi.comnih.govsci-hub.seresearchgate.netnih.gov Research on Chaetoglobosin A has shown that it increases the phosphorylation levels of JNK and p38. nih.gov Conversely, studies on Chaetoglobosin Vb have demonstrated that it can dose-dependently lower the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated cells, suggesting an anti-inflammatory effect. nih.govsci-hub.se Chaetoglobosin K has also been reported to inhibit both Akt and JNK phosphorylation. mdpi.comnih.gov These varied effects on the JNK/p38 MAPK pathway among different chaetoglobosins highlight the complexity of their interactions with cellular signaling networks.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Several chaetoglobosins have been shown to induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them. researchgate.netpeerj.comnih.govmdpi.commdpi.com Elevated levels of ROS can lead to cellular damage and trigger various cellular responses, including apoptosis. peerj.comnih.govmdpi.com Studies on Chaetoglobosin A have demonstrated that treatment increases intracellular ROS levels in a dose-dependent manner. peerj.comnih.gov This accumulation of ROS is considered to contribute to the induction of apoptosis. peerj.comnih.gov The induction of oxidative stress and ROS generation appears to be a significant mechanism underlying the biological activities of some chaetoglobosins. researchgate.netpeerj.comnih.gov

Effects on Mitochondrial Function and Membrane Potential

Mitochondria are central to cellular energy production and play a critical role in regulating apoptosis. nih.gov The mitochondrial membrane potential (MMP) is an indicator of mitochondrial health and function, and its decrease is often an early event in the apoptotic pathway. peerj.comnih.gov Research on Chaetoglobosin A has shown that treatment leads to a decrease in mitochondrial membrane potential. researchgate.netpeerj.comnih.govresearchgate.net This reduction in MMP is consistent with the induction of the mitochondrial apoptotic pathway. peerj.com While some studies on other chaetoglobosins suggest they may not directly target mitochondria but rather affect glucose transport leading to energy depletion, the observed decrease in MMP with Chaetoglobosin A indicates a potential impact on mitochondrial function for certain chaetoglobosins. mdpi.com

Transcriptomic and Proteomic Analysis of Cellular Responses

Transcriptomic and proteomic analyses have been employed to investigate the cellular responses to chaetoglobosins and to understand the mechanisms underlying their biological activities, particularly in the context of fungal interactions and potential therapeutic applications. These studies often focus on identifying differentially expressed genes (DEGs) and differentially expressed proteins (DEPs) upon exposure to the compounds.

Detailed research findings indicate that chaetoglobosins can influence various cellular pathways, including those related to metabolism, stress response, cell cycle regulation, and apoptosis. For instance, transcriptome analysis of Chaetomium globosum, a producer of chaetoglobosins, during interaction with a plant pathogen revealed distinct expression profiles with a significant number of differentially expressed genes. These genes were predominantly classified as being involved in "catalytic activity" and "metabolic activity" nih.govfrontiersin.org.

Studies on the effects of specific chaetoglobosins on cancer cells have also utilized transcriptomics and proteomics. For example, transcriptome sequencing analysis of lung cancer cells treated with Chaetoglobosin G indicated that the compound induced cell cycle arrest ingentaconnect.com. This was supported by Western blot analysis showing the upregulation of p21 protein and downregulation of cyclinB1 protein, both key regulators of the cell cycle ingentaconnect.com. Furthermore, Chaetoglobosin G was found to decrease the protein expression of EGFR, p-EGFR, p-MEK, and p-ERK, suggesting an involvement of the EGFR/MEK/ERK signaling pathway ingentaconnect.com.

Another study focusing on Chaetoglobosin A's effect on bladder cancer cells employed Western blot analysis to investigate protein expression levels in the MAPK and PI3K-AKT-mTOR pathways. The results indicated that Chaetoglobosin A treatment led to increased phosphorylation levels of JNK and p38, and at higher concentrations, increased ERK1/2 phosphorylation, suggesting regulation of the MAPK pathway nih.gov. The study also observed that Chaetoglobosin A induced apoptosis, which was associated with a decrease in Bcl-2 protein expression nih.gov.

Proteomic approaches have also been used to explore the proteins involved in the biological activities of Chaetomium globosum. A proteome study identified proteins such as polyketide synthase, GTP binding protein, endochitinase, β-1,3-glucanase, polyendogalactouronase, hsp22, and mitogen-activated protein kinase, which are implicated in biocontrol activities like cell wall degradation, stress tolerance, and antagonism against plant pathogens frontiersin.orgresearchgate.net. Comparative proteomic analysis of different isolates of Fusarium oxysporum f.sp. lycopersici interacting with chaetoglobosin-producing Chaetomium revealed differential expression of proteins involved in pathogenicity, symptom expression, disease development, sporulation, growth, and penetration rate on tomato root tissue researchgate.net.

Transcriptomic studies have also provided insights into the biosynthesis of chaetoglobosins. Overexpression of the global regulator LaeA in Chaetomium globosum up-regulated the expression of the chaetoglobosin gene cluster, leading to the production of various chaetoglobosins, including a new analogue, chaetoglobosin Z nih.gov. RT-PCR analysis confirmed the significant up-regulation of key genes within the chaetoglobosin gene cluster nih.gov. Similarly, the deletion of the brlA gene in Penicillium expansum resulted in the up-regulation of an 11-gene cluster highly similar to the chaetoglobosin gene cluster in Chaetomium globosum, indicating its involvement in chaetoglobosin biosynthesis in this species mdpi.com.

The following table summarizes some of the key findings from transcriptomic and proteomic studies related to chaetoglobosins:

| Study Focus | Organism/Cell Type | Compound(s) Tested | Method Used | Key Findings |

| Antagonistic mechanisms | Chaetomium globosum vs. pathogen | Chaetoglobosins (general) | Transcriptomics | Differentially expressed genes involved in catalytic and metabolic activity. nih.govfrontiersin.org |

| Anti-tumor effects | Lung cancer cells (A549) | Chaetoglobosin G | Transcriptomics, Western blot | Induced cell cycle arrest (upregulation of p21, downregulation of cyclinB1). Decreased expression of EGFR, p-EGFR, p-MEK, p-ERK. ingentaconnect.com |

| Apoptosis induction | Bladder cancer cells (T-24) | Chaetoglobosin A | Western blot | Increased phosphorylation of JNK, p38, and ERK1/2. Decreased Bcl-2 protein expression. nih.gov |

| Biocontrol mechanisms | Chaetomium globosum | Chaetoglobosins (general) | Proteomics | Identification of proteins involved in cell wall degradation, stress tolerance, and antagonism (e.g., polyketide synthase, endochitinase). frontiersin.orgresearchgate.net |

| Interaction with plant pathogen | Fusarium oxysporum vs. Chaetomium | Chaetoglobosins (producer) | Comparative Proteomics | Differential expression of proteins related to pathogenicity, symptom development, and growth in the pathogen. researchgate.net |

| Biosynthesis regulation | Chaetomium globosum | Chaetoglobosin A | Transcriptomics (RNA-Seq, RT-PCR) | Up-regulation of chaetoglobosin gene cluster by LaeA. nih.gov |

| Biosynthesis gene cluster identification | Penicillium expansum | Chaetoglobosins (producer) | Microarray, qPCR | Up-regulation of an 11-gene cluster homologous to the C. globosum chaetoglobosin cluster. mdpi.com |

| Anti-inflammatory effects | RAW264.7 cells (LPS-induced) | Chaetoglobosin Vb | Western blot | Dose-dependent decrease in phosphorylated p38, ERK1/2, and JNK. sci-hub.se |

| Target identification | Esophageal cancer cells (KYSE-30) | Chaetoglobosin E | RNA-seq, qRT-PCR, Western blot | Decreased PLK1 gene and protein expression. researchgate.net |

These studies collectively highlight the utility of transcriptomic and proteomic analyses in deciphering the complex cellular responses and molecular pathways influenced by chaetoglobosins, providing a foundation for understanding their diverse biological activities.

Structure Activity Relationship Sar Studies of Chaetoglobosins

Impact of Macrocyclic Ring Size and Substitutions

The macrocyclic ring is a defining feature of the chaetoglobosin structure, and its size and the nature of its substituents significantly influence biological activity. While direct comparative data on varying macrocycle sizes within the chaetoglobosin series is limited in the search results, studies on related macrocyclic compounds suggest that optimal ring size is critical for binding to biological targets core.ac.uk.

Substitutions on the macrocyclic ring, such as the presence and position of double bonds, hydroxyl groups, and carbonyl groups, have been shown to impact activity. For instance, the inhibition of actin polymerization has been observed to a comparable extent for Chaetoglobosin A (ChA) and Chaetoglobosin E (CE), both of which share a double bond and a keto-group within the macrocyclic ring researchgate.net. The presence of an epoxy group at positions C-6 and C-7 or a double bond at C6(12) has been linked to drastically increased cytotoxicity in certain chaetoglobosins researchgate.net. A keto group at C-20 has also been associated with an increase in activity researchgate.net.

Specific examples illustrating the impact of macrocyclic substitutions on cytotoxicity against HCT116 human colon cancer cells include compounds 1 and 8-10 from one study, which showed remarkable cytotoxicity with IC50 values ranging from 3.15 to 8.44 μM researchgate.net. Chaetoglobosin Fa (10), containing an oxolane ring between C-20 and C-23 formed from Chaetoglobosin F (7), displayed markedly increased cytotoxicity researchgate.net.

Role of Stereochemistry and Chiral Centers in Bioactivity

Chaetoglobosins possess numerous chiral centers, and the specific stereochemistry at these centers plays a critical role in determining their biological activity. The precise three-dimensional arrangement of atoms dictates how the molecule interacts with its biological targets, such as actin filaments. Although detailed stereochemical SAR for individual chaetoglobosins like Chaetoglobosin J was not extensively available in the search results, the importance of stereochemistry in the activity of related macrocyclic compounds has been demonstrated. For example, in studies of other macrocycles, one enantiomer has been shown to be significantly more active than its racemic mixture or the other enantiomer, highlighting the crucial role of specific stereochemical configurations core.ac.uk. The complex tetracyclic or tricyclic core structures of chaetoglobosins, incorporating multiple chiral centers, contribute to their specific binding interactions.

Identification of Key Pharmacophores for Specific Biological Activities

Based on SAR studies, certain structural features or combinations of features can be identified as key pharmacophores responsible for specific biological activities of chaetoglobosins. While a comprehensive list of pharmacophores for all chaetoglobosin activities is not explicitly provided, the research findings point to several critical elements:

Specific Substitutions on the Macrocycle: The presence of functional groups like hydroxyls, ketones (e.g., at C-20), double bonds (e.g., in the macrocyclic ring or at C6(12)), and epoxide rings (e.g., at C-6/C-7) are crucial for activity, particularly cytotoxicity and actin modulation researchgate.net.

The Indolyl Group: This moiety likely serves as an important recognition or anchoring element for target binding core.ac.uk.

Stereochemical Configuration: The precise arrangement of chiral centers throughout the molecule is fundamental for specific and potent biological interactions core.ac.uk.

For instance, the comparable actin polymerization inhibition by Chaetoglobosin A and Chaetoglobosin E suggests that the shared double bond and keto group in their macrocycles, along with the C-6/C-7 epoxy group, are key features for this activity researchgate.net. The increased cytotoxicity observed with the C-6/C-7 epoxide or C6(12) double bond further supports these as important pharmacophoric elements for cytotoxic effects researchgate.net.

The interplay of these structural elements contributes to the diverse biological profiles observed among the chaetoglobosin family. Further detailed SAR studies, including those specifically focused on this compound, are needed to fully delineate the pharmacophores responsible for its reported antineoplastic activity nih.gov.

Synthetic and Semisynthetic Approaches to Chaetoglobosin J and Analogs

Overview of Total Synthesis Strategies

The total synthesis of chaetoglobosins is a formidable challenge owing to their densely functionalized and stereochemically rich structures. The approaches to construct the characteristic perhydroisoindolone core fused to a macrocycle often involve elegant and complex chemical transformations. A notable example is the total synthesis of Chaetoglobosin A, which showcases key strategies applicable to the synthesis of other chaetoglobosins, including Chaetoglobosin J. nih.govnih.gov

A pivotal strategy in the synthesis of the chaetoglobosin scaffold is the use of an atroposelective oxidative phenol (B47542) coupling reaction . This reaction is instrumental in creating the axial chirality that is a defining feature of some dimeric chaetoglobosins. nih.gov For monomeric chaetoglobosins, the focus lies on the stereocontrolled construction of the multiple chiral centers within the perhydroisoindolone and macrocyclic domains.

Key synthetic transformations frequently employed include:

Diels-Alder reactions: To construct the fused ring systems.

Ring-closing metathesis: To form the large macrocyclic ring.

Aldol (B89426) and related C-C bond-forming reactions: To build the carbon skeleton with precise stereochemical control.

Oxidative dearomatization: To generate key oxygenated intermediates from aromatic precursors. nih.gov

The synthesis of Chaetoglobosin A, for instance, has been achieved through a convergent approach, where key fragments are synthesized separately and then coupled together. nih.govnih.gov This strategy allows for greater flexibility and efficiency in assembling the complex molecular architecture. The challenges in these syntheses often lie in the selective functionalization of various positions on the molecule and the control of stereochemistry at each chiral center.

Table 1: Key Synthetic Strategies in the Total Synthesis of Chaetoglobosins

| Strategy | Description | Key Reactions | Reference |

| Convergent Synthesis | Assembly of the final molecule from several independently synthesized fragments. | Cross-coupling reactions, aldol additions. | nih.govnih.gov |

| Atroposelective Oxidative Phenol Coupling | Stereoselective formation of a C-C bond between two phenol units to create axial chirality in dimeric chaetoglobosins. | Vanadium-catalyzed oxidative coupling. | nih.gov |

| Ring-Closing Metathesis (RCM) | Formation of the macrocyclic ring from a linear precursor. | Grubbs or Hoyveda-Grubbs catalysis. | General strategy for macrocyclization. |

| Oxidative Dearomatization | Conversion of an aromatic precursor into a non-aromatic, highly functionalized intermediate. | Hypervalent iodine reagents, transition metal catalysts. | nih.gov |

Semisynthetic Modifications for Targeted Bioactivity or Specificity

Semisynthesis, the chemical modification of a naturally occurring compound, is a powerful tool for exploring the structure-activity relationships (SAR) of complex natural products like chaetoglobosins. By selectively modifying different functional groups on the chaetoglobosin scaffold, researchers can generate a library of analogs and evaluate their biological activities to identify key structural features responsible for their therapeutic effects. This approach can lead to the development of new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

The primary goals of semisynthetic modifications of chaetoglobosins include:

Enhancing Cytotoxic and Antifungal Activities: Many chaetoglobosins exhibit potent cytotoxic effects against various cancer cell lines and antifungal activity against pathogenic fungi. Semisynthetic modifications aim to amplify these activities. nih.govresearchgate.net

Improving Selectivity: A significant challenge with potent cytotoxic agents is their lack of selectivity between cancerous and healthy cells. Semisynthesis can be employed to design analogs with a better therapeutic index.

Probing the Mechanism of Action: By systematically altering the structure, researchers can gain insights into how chaetoglobosins interact with their biological targets, such as the actin cytoskeleton.

Common sites for semisynthetic modification on the chaetoglobosin core include the hydroxyl groups, the indole (B1671886) nitrogen, and the double bonds within the macrocycle. For example, esterification or etherification of the hydroxyl groups can significantly impact the molecule's polarity and its ability to interact with biological targets.

A notable example of semisynthesis in a related class of compounds is the effective semisynthesis of Penochalasin K, a new unusual chaetoglobosin, which highlights the feasibility of these approaches. While specific, extensive semisynthetic studies focused solely on this compound are not widely documented, the principles and reactions are transferable from studies on other chaetoglobosins. The isolation of numerous natural chaetoglobosin analogs, which differ in their oxidation patterns and substituents, provides a natural library that informs synthetic efforts and helps to delineate the SAR. nih.govresearchgate.net

Table 2: Examples of Bioactivities of Chaetoglobosin Analogs

| Compound | Bioactivity | Reference |

| Chaetoglobosin A | Cytotoxic, Antifungal | researchgate.net |

| Chaetoglobosin C | Cytotoxic | researchgate.net |

| Chaetoglobosin E | Cytotoxic | researchgate.net |

| Chaetoglobosin F | Cytotoxic | researchgate.net |

| Marchaetoglobin A-D | Proangiogenic | acs.org |

Chemoenzymatic Synthesis and Biocatalytic Transformations

In the context of chaetoglobosins, chemoenzymatic strategies can be envisioned at various stages of the synthesis:

Biosynthesis of Precursors: The biosynthesis of chaetoglobosins involves a complex interplay of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), followed by a series of tailoring reactions catalyzed by enzymes such as oxidases and reductases. researchgate.net Understanding these biosynthetic pathways opens up opportunities for precursor-directed biosynthesis and mutasynthesis, where modified precursors are fed to the producing organism to generate novel analogs.

Enzymatic Transformations of Synthetic Intermediates: Isolated enzymes or whole-cell biocatalysts can be used to perform specific transformations on synthetic intermediates. For example, hydroxylases could be used to introduce hydroxyl groups at specific positions, or reductases could be employed for stereoselective ketone reductions.

Late-Stage Functionalization: Enzymes can be particularly valuable for the late-stage functionalization of the complex chaetoglobosin scaffold, where chemical methods may lack selectivity. This can provide access to a diverse range of analogs for SAR studies. nih.gov

While specific examples of the chemoenzymatic synthesis of this compound are still emerging, the foundational knowledge of chaetoglobosin biosynthesis and the broader advancements in biocatalysis suggest that this will be a fruitful area of future research. The identification and characterization of the biosynthetic gene clusters for chaetoglobosins provide the genetic blueprint for the enzymes involved, paving the way for their heterologous expression and use as biocatalysts. frontiersin.org The development of multi-enzyme cascades in one-pot reactions further enhances the potential of this strategy for the efficient and sustainable synthesis of these valuable natural products. entrechem.com

Table 3: Enzymes Involved in Chaetoglobosin Biosynthesis and Their Potential in Chemoenzymatic Synthesis

| Enzyme Class | Role in Biosynthesis | Potential Application in Chemoenzymatic Synthesis |

| Polyketide Synthase (PKS) | Assembly of the polyketide backbone. | Generation of diverse polyketide precursors. |

| Non-Ribosomal Peptide Synthetase (NRPS) | Incorporation of the amino acid (tryptophan). | Incorporation of unnatural amino acids to create novel analogs. |

| Oxidases (e.g., P450 monooxygenases) | Hydroxylation, epoxidation, and other oxidative modifications. | Regio- and stereoselective late-stage functionalization. |

| Reductases | Reduction of keto groups. | Stereoselective synthesis of specific alcohol stereoisomers. |

Advanced Analytical and Research Methodologies in Chaetoglobosin J Research

High-Resolution Chromatographic Techniques for Isolation and Quantification (e.g., HPLC, LC-MS)

High-resolution chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the isolation and quantification of chaetoglobosin J from complex biological matrices, such as fungal extracts. These methods allow for the separation of this compound from other metabolites produced by the source organism, such as Chaetomium globosum. researchgate.netmdpi.comresearchgate.net

LC-MS/MS analysis has been utilized for the metabolic profiling of Chaetomium globosum isolates to identify bioactive metabolites, including alkaloids. mdpi.comresearchgate.net This technique enables the rapid identification of metabolites based on their mass accuracy and the detection of daughter mass fragments. mdpi.com HPLC is also used for the quantitative analysis of chaetoglobosins, allowing researchers to determine the concentration of these compounds in fungal cultures or biological samples. nih.govfrontiersin.orgmdpi.com For instance, HPLC analysis was performed to quantify the concentration of chaetoglobosin A in C. globosum strains. researchgate.netfrontiersin.org

Advanced Spectroscopic Techniques for Structural Characterization (e.g., 1D/2D NMR, HRMS, ECD)

Detailed structural elucidation of this compound and other related compounds relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D (e.g., COSY, HMBC, NOESY) experiments, provides comprehensive information about the connectivity and spatial arrangement of atoms within the molecule. mdpi.comnih.govacs.orgresearchgate.net High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESIMS), is crucial for determining the exact molecular formula of the isolated compounds by providing precise mass measurements. nih.govacs.orgresearchgate.net

Electronic Circular Dichroism (ECD) spectroscopy is employed to establish the absolute configurations of the stereogenic carbons in chaetoglobosins. mdpi.comacs.orgresearchgate.net This is often achieved by comparing experimental ECD spectra with calculated spectra derived from quantum-chemical methods, such as Time-Dependent Density Functional Theory (TDDFT). acs.orgresearchgate.net The combination of HRMS and 1D/2D NMR spectral analysis is a standard approach for elucidating the structures of novel chaetoglobosin derivatives. mdpi.com

In vitro Cell-Based Assays for Biological Activity Evaluation (e.g., MTT, Flow Cytometry, Western Blotting)

In vitro cell-based assays are widely used to evaluate the biological activities of this compound and related compounds, particularly their cytotoxic and anti-proliferative effects on various cell lines. The MTT assay is a common method for assessing cell viability and determining the half-maximal inhibitory concentration (IC₅₀) of these compounds. ingentaconnect.comnih.govresearchgate.net

Flow cytometry is a powerful tool for analyzing the effects of chaetoglobosins on cell cycle distribution and apoptosis. ingentaconnect.comnih.govresearchgate.netamegroups.orgresearchgate.net This technique can detect changes in cell populations, such as cell cycle arrest (e.g., G2/M phase arrest) and the induction of apoptosis, often by using Annexin V-FITC/PI staining. nih.govresearchgate.netamegroups.orgresearchgate.net Western blotting is used to analyze the expression levels of key proteins involved in cellular processes like apoptosis, cell cycle regulation, and autophagy in response to chaetoglobosin treatment. ingentaconnect.comnih.govresearchgate.netamegroups.org For example, Western blot analysis has been used to examine the expression of proteins such as p21, cyclin B1, Bcl-2, and Bax following chaetoglobosin treatment. ingentaconnect.comnih.govamegroups.org

Molecular Biology and Genetic Engineering Techniques for Biosynthetic Pathway Analysis (e.g., Gene Knockdown, Overexpression, RNA-seq, qRT-PCR)

Understanding the biosynthesis of this compound involves the application of molecular biology and genetic engineering techniques. These methods help in identifying the genes involved in the biosynthetic pathway and elucidating their regulatory mechanisms. Techniques such as gene knockdown (e.g., using RNA interference) and gene overexpression are used to investigate the function of specific genes in chaetoglobosin production. researchgate.netmdpi.comresearchgate.net

Transcriptomic analysis, such as RNA sequencing (RNA-seq), provides a global view of gene expression changes in response to genetic modifications or different culture conditions, helping to identify differentially expressed genes (DEGs) within biosynthetic gene clusters. nih.govfrontiersin.orgmdpi.comingentaconnect.comdntb.gov.ua Quantitative Real-Time PCR (qRT-PCR) is used to validate the expression levels of specific genes identified by RNA-seq or hypothesized to be involved in biosynthesis. nih.govfrontiersin.orgmdpi.com These techniques have been applied to study the regulation of chaetoglobosin A biosynthesis by transcription factors and other regulatory elements. nih.govfrontiersin.orgmdpi.com

Computational and in silico Approaches (e.g., Molecular Docking)

Computational and in silico approaches, such as molecular docking, play a role in predicting the potential interactions between this compound or its analogs and target proteins. mdpi.comnih.govbohrium.comresearchgate.netplos.orgmdpi.com Molecular docking simulations can estimate the binding affinity and predict the preferred binding orientation of a small molecule ligand within the active site of a target protein. nih.govbohrium.comresearchgate.netplos.orgmdpi.com

These methods are useful in the initial screening of compounds for potential biological activities and in understanding the possible molecular mechanisms of action. For example, molecular docking has been used to evaluate the potential of chaetoglobosin E and chaetoglobosin U as inhibitors of specific proteins. nih.govbohrium.comresearchgate.net While the provided search results mention molecular docking for other chaetoglobosins and fungal alkaloids, the principles and application are relevant to research on this compound for predicting its interactions with potential biological targets. nih.govbohrium.comresearchgate.netplos.orgmdpi.com

Future Research Directions and Translational Perspectives

Elucidation of Underexplored Mechanisms of Action for Chaetoglobosin J

While some biological activities of chaetoglobosins are known, the specific mechanisms by which this compound exerts its effects remain largely underexplored. Research indicates that chaetoglobosins, in general, are known to target filamentous actin, interfering with cellular processes like cytokinesis, intracellular motility, and endocytosis/exocytosis. frontiersin.orgplos.org Further studies are needed to precisely define how this compound interacts with cellular components and signaling pathways to elicit its observed biological responses. For instance, studies on other chaetoglobosins, like Chaetoglobosin A, have shown involvement of pathways such as MAPK and PI3K-AKT-mTOR in inducing apoptosis in cancer cells. peerj.compeerj.com Investigating similar pathways for this compound could reveal critical insights into its mechanism.

Comprehensive in vivo Studies Using Relevant Non-Human Animal Models

To translate the observed in vitro activities of this compound into potential applications, comprehensive in vivo studies using relevant non-human animal models are crucial. Such studies would provide valuable data on pharmacokinetics, pharmacodynamics, efficacy, and potential off-target effects within a complex biological system. While the provided search results highlight the biological activities of chaetoglobosins, including nematicidal effects studied in plant-parasitic nematodes in potted plant studies and greenhouse studies mdpi.com, and studies on other fungal metabolites in mouse models imrpress.com, specific in vivo studies for this compound in non-human animal models for pharmaceutical development (excluding human clinical applications) were not extensively detailed. This underscores the need for more research in this area to bridge the gap between in vitro findings and practical applications.

Identification and Characterization of Novel Chaetoglobosin Analogues from Diverse Microbial Sources

The structural diversity of chaetoglobosins is a key aspect of their biological potential. nih.govmdpi.com Identifying and characterizing novel Chaetoglobosin analogues from diverse microbial sources, beyond the commonly studied Chaetomium globosum, could yield compounds with enhanced activity, altered specificity, or improved pharmacological properties. nih.govmdpi.comacs.orgjmb.or.kr Fungi, particularly endophytes and those from marine environments, have proven to be rich sources of novel chaetoglobosins. frontiersin.orgmdpi.comjmb.or.krmdpi.com Continued bioprospecting efforts are essential for expanding the library of known chaetoglobosin structures and identifying promising candidates for further investigation.

Development of Predictive Structure-Activity Relationship Models for Rational Drug Design

Understanding the relationship between the chemical structure of chaetoglobosins and their biological activity is fundamental for rational drug design and optimization. nih.govingentaconnect.com Developing predictive structure-activity relationship (SAR) models for this compound and its analogues would allow for the targeted synthesis of modified compounds with desired properties. While some SAR studies have been conducted on chaetoglobosins, there is a recognized need for more comprehensive research in this area to better guide structural modifications and enhance the development and utilization of these compounds. nih.govjmb.or.krmdpi.com

Bioprospecting Efforts for New Producers and Biosynthetic Pathways

Bioprospecting for new microbial producers of this compound and its analogues is vital for discovering novel compounds and understanding the genetic and enzymatic machinery involved in their biosynthesis. mdpi.comcabidigitallibrary.orge-nps.or.kr Exploring diverse ecological niches, such as marine environments and endophytic associations, can uncover microorganisms with the capacity to produce unique chaetoglobosin structures. frontiersin.orgmdpi.comjmb.or.krmdpi.com Furthermore, elucidating the biosynthetic pathways for this compound can pave the way for metabolic engineering approaches to improve yields or generate novel derivatives through synthetic biology. frontiersin.orgplos.orgapsnet.orgnih.govfrontiersin.orgresearchgate.net

Application in Agriculture as Biofungicides and Nematicides

Chaetoglobosins, including Chaetoglobosin A, have demonstrated significant antifungal and nematicidal activities. mdpi.comnih.govcabidigitallibrary.orgresearchgate.netdntb.gov.ua This suggests a promising translational perspective for this compound in agriculture as a potential biofungicide and nematicide. Research has shown that Chaetomium species and their metabolites can effectively control various plant pathogens and nematodes in both greenhouse and field conditions. mdpi.comcabidigitallibrary.orgresearchgate.netdntb.gov.ua Further research is needed to evaluate the efficacy of this compound against specific agricultural pests and diseases, determine optimal application methods, and assess its environmental impact.

Data on Nematicidal Activity of Chaetoglobosin A (an analogue) against Meloidogyne incognita:

| Compound | LC₅₀ (µg/mL) | Effect on Reproduction | Effect on Plant Growth |

| Chaetoglobosin A | 200 | Significantly suppressed | Promoted |

| Chaetoglobosin B | 200 | Significantly suppressed | Promoted |

*Data derived from a study on Chaetomium globosum metabolites against M. javanica and M. incognita. mdpi.com

Exploration as Lead Compounds for Pharmaceutical Development (excluding human clinical applications)

This compound, like other chaetoglobosins, possesses a range of biological activities, including cytotoxicity against various cancer cell lines. nih.govacs.orgmdpi.com This positions it as a potential lead compound for the development of new pharmaceutical agents. peerj.commdpi.commdpi.comsolubilityofthings.com Future research should focus on exploring its potential in areas such as veterinary medicine or in the development of research tools, strictly excluding any direct human clinical applications based on the provided instructions. This involves further investigation of its mechanisms of action, in vivo efficacy in relevant animal models for non-human diseases, and the development of analogues with improved therapeutic indices for these specific applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Chaetoglobosin J, and how can researchers ensure reproducibility in different laboratory settings?

- Methodological Answer : Follow multi-step fungal fermentation protocols using Penicillium or Chaetomium species, optimizing parameters like pH (5.5–6.5), temperature (25–28°C), and aeration. Document each step rigorously, including precursor addition timing and extraction solvents (e.g., ethyl acetate). For reproducibility, include raw spectral data (NMR, HRMS) in supporting information and cross-validate with independent labs using identical strain lineages .

Q. How should researchers characterize the purity and structural identity of this compound to meet publication standards?

- Methodological Answer : Use orthogonal techniques:

- Purity : HPLC (≥95% purity) with UV/Vis or ELSD detection, paired with TLC under UV 254/365 nm.

- Structure : 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) for carbon skeleton, HRMS for molecular formula, and X-ray crystallography for absolute configuration. For known compounds, cite prior spectral data; for novel analogs, provide full characterization .

Q. What in vitro assays are most effective for evaluating this compound’s cytotoxicity and mechanism of action?

- Methodological Answer : Prioritize standardized cell viability assays (MTT, CCK-8) across multiple cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin). For mechanistic studies, combine flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting for apoptosis-related proteins (Bcl-2, caspase-3). Include dose-response curves and IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct a systematic review using Boolean search strategies (e.g., "this compound" AND ("cytotoxicity" OR "apoptosis")) across PubMed, SciFinder, and Web of Science. Apply meta-analysis tools to compare variables like cell line specificity, assay protocols, and compound purity. Address confounding factors (e.g., endotoxin contamination in fungal extracts) via sensitivity analyses .

Q. What experimental designs are optimal for elucidating this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Use a combinatorial approach:

- Chemical Modifications : Semi-synthesis of analogs (e.g., acylated derivatives) to test functional group contributions.

- Computational Modeling : Molecular docking (e.g., with β-tubulin) to predict binding affinities.

- Biological Testing : Correlate structural changes with bioactivity shifts in parallel assays (e.g., microtubule disruption vs. anti-migration effects). Publish full synthetic pathways and docking parameters in supporting information .

Q. How can multi-omics approaches enhance understanding of this compound’s biosynthetic pathway and regulatory mechanisms?

- Methodological Answer : Integrate transcriptomics (RNA-seq of fungal cultures at different growth phases), proteomics (LC-MS/MS for enzyme profiling), and metabolomics (UPLC-QTOF-MS for intermediate tracking). Use genome mining tools (antiSMASH) to identify biosynthetic gene clusters. Validate hypotheses via gene knockout (CRISPR-Cas9) and heterologous expression .

Q. What strategies mitigate batch-to-batch variability in this compound production during scale-up?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Process Optimization : Use response surface methodology (RSM) to model factors like inoculum size and agitation rate.

- Real-Time Monitoring : In-line pH and dissolved oxygen probes with feedback control.

- Analytical Consistency : Adopt PAT (Process Analytical Technology) tools (e.g., FTIR for metabolite profiling) .

Methodological Best Practices

- Literature Reviews : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and PICO frameworks for clinical correlations .

- Data Reporting : Follow Beilstein Journal of Organic Chemistry guidelines: main text for key findings, supporting information for raw spectra and repetitive protocols .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal research documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.